

optimal concentration of (Rac)-PT2399 for in vitro experiments

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Compound of Interest

Compound Name: (Rac)-PT2399

Cat. No.: B15574915

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Application Notes and Protocols: (Rac)-PT2399

Topic: Optimal Concentration of (Rac)-PT2399 for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

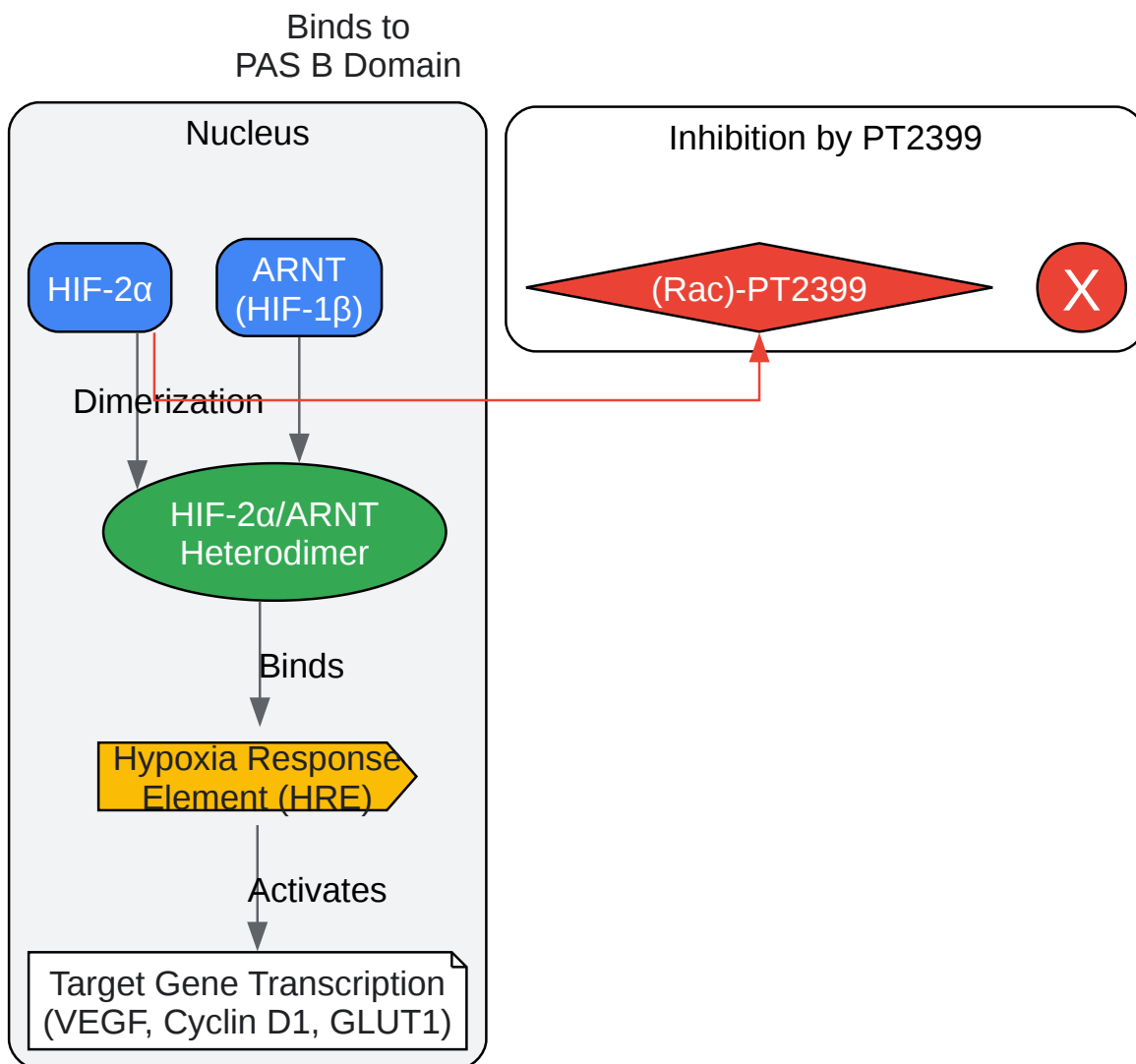
Introduction

(Rac)-PT2399 is a potent and selective small-molecule antagonist of the Hypoxia-Inducible Factor 2 α (HIF-2 α) transcription factor.^[1] It is a crucial tool for investigating the role of the HIF-2 α pathway in various pathological conditions, particularly in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, leading to the accumulation of HIF-2 α .^{[2][3][4]} These notes provide a comprehensive guide to determining and utilizing the optimal concentration of (Rac)-PT2399 for in vitro experiments.

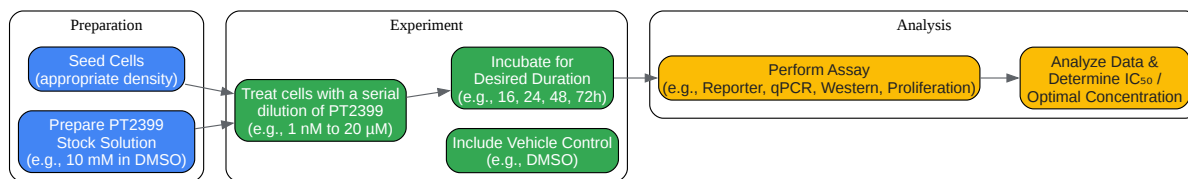
Mechanism of Action

PT2399 exerts its inhibitory effect by directly binding to the PAS B domain of the HIF-2 α protein.^{[1][5]} This binding event prevents the crucial heterodimerization of HIF-2 α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 β .^[1] ^[2] The formation of the HIF-2 α /ARNT complex is a prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. By disrupting this dimerization, PT2399 effectively blocks the transcriptional activation of HIF-2 α target genes,

such as those involved in angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and glucose metabolism (e.g., GLUT1).^{[2][3]}



HIF-2α signaling pathway and PT2399 inhibition.



General workflow for dose-response testing.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. On-Target Efficacy of a HIF2 α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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